Cas no 186692-46-6 (Seliciclib)

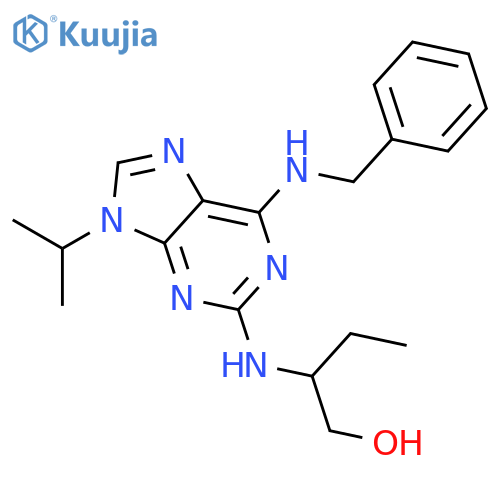

Seliciclib structure

商品名:Seliciclib

CAS番号:186692-46-6

MF:C19H26N6O

メガワット:354.449343204498

MDL:MFCD02266401

CID:66306

PubChem ID:24278682

Seliciclib 化学的及び物理的性質

名前と識別子

-

- (R)-2-((6-(Benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol

- (R)-Roscovitine

- 6-(Benzylamino)-2(R)-[[1-(hydroxymethyl)propyl]amino]-9-isopropylpurine

- Roscovitine (Seliciclib,CYC202)

- 2-(R)-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine

- Roscovitine

- R-roscovitine

- Seliciclib

- Seliciclib (Roscovitine,R-roscovitine, CYC202)

- CYC 202

- CYC202 Cyclacel

- P34 CDC2

- Roscovitin

- CYC-202(ROSCOVITINE)

- 2-(R)-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol

- Posiphe

- Roscoviline

- (R)-2-(1-ETHY

- ROSCOVITINE 95+%

- CYC202

- InSolution™ Roscovitine

- 0ES1C2KQ94

- NSC701554

- (2R)-2-[[6-(benzylamino)-9-isopropyl-purin-2-yl]amino]butan-1-ol

- (2R)-2-[[6-(benzylamino)-9-propan-2-ylpur

- BSPBio_001078

- NCGC00094374-03

- (2R)-2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-1-butanol

- BiomolKI2_000054

- BCP01760

- KBio2_000418

- Roscovitine (Seliciclib, CYC202)

- (2R)-2-((6-benzylamino-9-(propan-2-yl)-9h-purin-2-yl)amino)butan-1-ol

- HMS3403F19

- AC-2416

- EN300-26484982

- 1unl

- SELICICLIB [MI]

- A813074

- 1-Butanol, (2R)-

- AS-56277

- BiomolKI_000048

- BMK1-E12

- Roscovitine, >=98% (TLC)

- NS00068708

- CBiol_002016

- NCGC00094374-05

- BRD-K07691486-001-05-6

- KBio2_002986

- cid_160355

- NSC-701554

- K00020

- BDBM7533

- 3ddq

- Lopac0_001102

- KBioSS_000418

- GTPL6035

- KBio3_000795

- BCPP000087

- CC205

- (2R)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol

- CHEMBL14762

- NCGC00094374-02

- 186692-46-6

- CYC-202

- BCBcMAP01_000013

- ROSCOVITINE(Seliciclib)

- Bio2_000379

- 1-Butanol, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)-

- NSC-800881

- (2R)-2-[[6-[(phenylmethyl)amino]-9-propan-2-yl-purin-2-yl]amino]butan-1-ol

- KBio2_005554

- IDI1_002134

- (2R)-2-[[6-[(phenylmethyl)amino]-9-propan-2-yl-2-purinyl]amino]-1-butanol

- Q3494619

- MLS006011028

- SELICICLIB [WHO-DD]

- EX-A052

- NCGC00094374-04

- HMS3229N13

- J-524224

- HMS1792F19

- NCGC00094374-13

- BRD-K07691486-001-03-1

- Bio2_000859

- KBio3_000796

- M02443

- SW220195-1

- RRC

- HMS1990F19

- Seliciclib (Roscovitine)

- s1153

- 1-Butanol, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (R)-

- 2,6,9-Trisubstituted purine deriv. 28

- SCHEMBL94728

- KBioGR_000418

- NSC 701554

- Seliciclib [INN]

- HMS1362F19

- UNII-0ES1C2KQ94

- (2R)-2-[[6-(benzylamino)-9-propan-2-yl-purin-2-yl]amino]butan-1-ol

- HY-30237

- AMY10845

- CHEBI:45307

- 1-Butanol, 2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2R)-

- BTIHMVBBUGXLCJ-OAHLLOKOSA-N

- (2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

- Rosco

- AKOS005146319

- SMR004702823

- DTXSID20171928

- 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]- 9H-purin-2-yl]amino]-(R)-1-butanol

- DB06195

- Bio1_000302

- NCI60_036420

- SMP1_000266

- HSCI1_000092

- NCGC00094374-01

- NSC800881

- CCG-100652

- J-011999

- AL-39256

- (2R)-2-{[6-(benzylamino)-9-(1-methylethyl)-9H-purin-2-yl]amino}butan-1-ol

- 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine

- Roscovitine - CAS 186692-46-6

- (R)-2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-1-butanol

- MFCD02266401

- Bio1_000791

- Z1741982636

- NCGC00094374-15

- 2a4l

- Bio1_001280

- (2R)-2-{[6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol

- GLXC-04786

- Roscovitine , R-roscovitine , CYC202

- ROSCOVITINE(Seliciclib)?

- BRD-K07691486-001-15-5

- NCGC00094374-09

- BRD-K07691486-001-19-7

-

- MDL: MFCD02266401

- インチ: 1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1

- InChIKey: BTIHMVBBUGXLCJ-OAHLLOKOSA-N

- ほほえんだ: O([H])C([H])([H])[C@@]([H])(C([H])([H])C([H])([H])[H])N([H])C1=NC(=C2C(=N1)N(C([H])=N2)C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 354.21700

- どういたいしつりょう: 354.217

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- ひょうめんでんか: 0

- 互変異性体の数: 6

- トポロジー分子極性表面積: 87.9

じっけんとくせい

- 色と性状: 白色から灰白色の固体

- 密度みつど: 1.3

- ゆうかいてん: 106~107℃

- ふってん: 577.5 °C at 760 mmHg

- フラッシュポイント: 303.1 °C

- 屈折率: 1.643

- PSA: 87.89000

- LogP: 3.34810

Seliciclib セキュリティ情報

- シグナルワード:Warning

- 危害声明: H303+H313+H333-H315-H319-H335

- 警告文: P261-P280-P301+P312-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Seliciclib 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Seliciclib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC4124-100 mg |

ROSCOVITINE(Seliciclib) |

186692-46-6 | 99% | 100mg |

$300.0 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R40690-5mg |

Roscovitine |

186692-46-6 | 5mg |

¥466.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R40690-100mg |

Roscovitine |

186692-46-6 | 100mg |

¥3236.0 | 2021-09-08 | ||

| Ambeed | A300507-250mg |

(R)-2-((6-(Benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol |

186692-46-6 | 98% | 250mg |

$655.0 | 2025-02-19 | |

| Ambeed | A300507-1mg |

(R)-2-((6-(Benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol |

186692-46-6 | 98% | 1mg |

$21.0 | 2025-02-19 | |

| ChemScence | CS-0016-50mg |

Seliciclib |

186692-46-6 | 98.73% | 50mg |

$198.0 | 2022-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R860954-250mg |

Roscovitine |

186692-46-6 | >98% | 250mg |

¥4,550.00 | 2022-01-13 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | R0207-20MG |

Roscovitine |

186692-46-6 | >98.0%(HPLC)(qNMR) | 20mg |

¥890.00 | 2023-09-07 | |

| TRC | R684000-500µg |

Roscovitine |

186692-46-6 | 500µg |

45.00 | 2021-07-18 | ||

| TRC | R684000-1mg |

Roscovitine |

186692-46-6 | 1mg |

$58.00 | 2023-05-17 |

Seliciclib 関連文献

-

Vikrant Abbot,Poonam Sharma,Saurabh Dhiman,Malleshappa N. Noolvi,Harun M. Patel,Varun Bhardwaj RSC Adv. 2017 7 28313

-

Wenwu Liu,Yaoguang Huang,Limeng Wu,Wenjie Liu,Xiaowen Jiang,Zihua Xu,Qingchun Zhao New J. Chem. 2022 46 19342

-

Zhi Huang,Tianqi Wang,Cheng Wang,Yan Fan RSC Med. Chem. 2022 13 688

-

Jing Liu,Yi Hu,David L. Waller,Junfeng Wang,Qingsong Liu Nat. Prod. Rep. 2012 29 392

-

Rakesh Kumar Sharma,Masami Otsuka,Garima Gaba,Shilpa Mehta RSC Adv. 2013 3 1282

186692-46-6 (Seliciclib) 関連製品

- 500735-47-7(OLOMOUCINE II)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

推奨される供給者

atkchemica

(CAS:186692-46-6)Seliciclib

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:186692-46-6)Seliciclib

清らかである:99%/99%/99%/99%

はかる:1g/250mg/100mg/50mg

価格 ($):1091.0/536.0/318.0/187.0